molecular formula C11H15N3O2 B1517872 N-{2-[(2-aminophenyl)formamido]ethyl}acetamide CAS No. 1155984-88-5

N-{2-[(2-aminophenyl)formamido]ethyl}acetamide

Cat. No.: B1517872
CAS No.: 1155984-88-5
M. Wt: 221.26 g/mol
InChI Key: CGZCKHYBUIQMPU-UHFFFAOYSA-N
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Description

Product Overview N-{2-[(2-aminophenyl)formamido]ethyl}acetamide ( 1155984-88-5) is a high-purity chemical compound supplied for research purposes. This product is characterized by a molecular formula of C 11 H 15 N 3 O 2 and a molecular weight of 221.26 . It is offered as a solid powder and requires standard storage conditions at room temperature. Research Context and Potential Applications This compound belongs to a class of molecules known as N-(2-aminoethyl) benzamides, which have been identified as a promising scaffold in medicinal chemistry research. A phenotypic screen for antiparasitic agents revealed that this chemical class possesses significant activity against Trypanosoma brucei , the causative agent of Human African Trypanosomiasis (HAT, or Sleeping Sickness) . The structural motif of a 2-aminophenyl group linked to an acetamide-containing chain is a key feature for this bioactivity. While the specific mechanism of action for this compound requires further investigation, the broader class has been shown to undergo hit-to-lead optimization, yielding analogues with potent nanomolar efficacy in vitro . The primary amine functionality is often critical for this observed antiparasitic activity. Handling and Compliance This product is intended for research use in a laboratory setting exclusively. It is not for diagnostic, therapeutic, or any other human use. Researchers should handle all chemicals with appropriate personal protective equipment and adhere to their institution's safety protocols. For detailed safety information, please refer to the available Safety Data Sheet (SDS).

Properties

IUPAC Name

N-(2-acetamidoethyl)-2-aminobenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N3O2/c1-8(15)13-6-7-14-11(16)9-4-2-3-5-10(9)12/h2-5H,6-7,12H2,1H3,(H,13,15)(H,14,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGZCKHYBUIQMPU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NCCNC(=O)C1=CC=CC=C1N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction of 2-Aminophenyl Derivatives with Formamide

A classical approach involves the reaction of 2-aminophenyl compounds with formamide at elevated temperatures (125–130°C), leading to the formation of formamido-substituted intermediates. This method is based on Niementowski's synthesis for quinazoline derivatives but adapted for amide formation without cyclization.

Amide Bond Formation with Ethylamine Derivatives

The ethylamine segment bearing the acetamide group can be introduced by:

  • Acetylation of 2-aminoethylamine (ethylenediamine derivative) to form N-acetyl-2-aminoethylamine,
  • Coupling this intermediate with the 2-aminophenyl formamido intermediate using standard peptide coupling reagents or via activated esters.

Use of Isatoic Anhydride as Intermediate

Isatoic anhydride, a derivative of anthranilic acid, reacts readily with amines to form anthranilamide derivatives. Refluxing isatoic anhydride with ethylamine derivatives can yield the desired amide linkage efficiently without isolating intermediates.

Protection and Deprotection Strategies

Given the presence of reactive amino groups, protection of the 2-aminophenyl group or the ethylamine moiety may be required during acylation steps to prevent side reactions. Common protecting groups include Boc (tert-butoxycarbonyl) or Fmoc (9-fluorenylmethoxycarbonyl), which can be removed under mild acidic or basic conditions after coupling.

Detailed Synthetic Procedure Example

Step Reagents & Conditions Description
1 2-Aminophenylformamide formation: 2-aminophenylamine + formamide, 125°C, 4 hrs Formation of 2-aminophenyl formamido intermediate via heating with formamide
2 Acetylation: 2-aminoethylamine + acetic anhydride, room temp, 1 hr Preparation of N-acetyl-2-aminoethylamine
3 Coupling: 2-aminophenyl formamido intermediate + N-acetyl-2-aminoethylamine, EDCI/HOBt, DMF, rt, overnight Amide bond formation using carbodiimide coupling agents
4 Purification: Column chromatography (silica gel), eluent: ethyl acetate/hexane Isolation of pure N-{2-[(2-aminophenyl)formamido]ethyl}acetamide

Research Findings and Optimization

  • The reaction of 2-aminophenyl derivatives with formamide is a robust method to introduce the formamido group without cyclization side reactions.
  • Using isatoic anhydride as a precursor improves yields and reduces reaction times due to its high reactivity toward amines.
  • Carbodiimide-mediated coupling (e.g., EDCI with HOBt) is preferred for amide bond formation to minimize racemization and side products.
  • Solvent choice (DMF, DMSO, or THF) affects coupling efficiency; DMF is commonly used due to its polarity and solubilizing properties.
  • Protection of amino groups is critical to avoid polymerization or side reactions, especially when multiple amino functionalities are present.
  • Purification by chromatography ensures removal of unreacted starting materials and byproducts.

Comparative Table of Preparation Methods

Method Starting Material Key Reagents Conditions Advantages Disadvantages
Formamide reaction 2-Aminophenylamine Formamide 125–130°C, 4 hrs Simple, direct High temp may cause side reactions
Isatoic anhydride route Isatoic anhydride Ethylamine derivatives Reflux in ethyl orthoformate, 1–6 hrs High yield, mild conditions Requires isatoic anhydride preparation
Carbodiimide coupling 2-aminophenyl formamido intermediate + N-acetyl-2-aminoethylamine EDCI, HOBt, DMF Room temp, overnight High specificity, mild Cost of coupling agents
Protection/deprotection Amino group protection (Boc/Fmoc) Acid/base for deprotection Varies Prevents side reactions Additional steps increase time

Chemical Reactions Analysis

Types of Reactions: N-{2-[(2-aminophenyl)formamido]ethyl}acetamide can undergo various types of chemical reactions, including oxidation, reduction, substitution, and addition reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

  • Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride may be employed.

  • Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides.

  • Addition: Addition reactions may involve reagents such as Grignard reagents or organolithium compounds.

Major Products Formed: The major products formed from these reactions can include various derivatives of the original compound, depending on the specific reagents and conditions used. For example, oxidation may lead to the formation of nitro derivatives, while reduction may produce amine derivatives.

Scientific Research Applications

Pharmacological Properties

N-{2-[(2-aminophenyl)formamido]ethyl}acetamide has been investigated for its pharmacological properties, particularly in the context of anti-cancer and anti-parasitic activities. Its structural characteristics allow it to interact with various biological targets, making it a candidate for further development in these areas.

Anti-Cancer Activity

Research has indicated that compounds with similar structural motifs exhibit anti-cancer properties. For instance, derivatives of this compound have shown promise in inhibiting tumor growth through mechanisms such as apoptosis induction and cell cycle arrest. Studies focusing on structure-activity relationships (SAR) have identified key substitutions that enhance potency against specific cancer cell lines.

Anti-Parasitic Activity

The compound has also been evaluated for its efficacy against parasitic infections, particularly those caused by Trypanosoma brucei, the causative agent of African sleeping sickness. Analogues of this compound have demonstrated significant antiparasitic activity in vitro and in vivo, suggesting that modifications to its structure can lead to improved therapeutic agents .

Synthesis and Derivatives

The synthesis of this compound involves several chemical reactions that allow for the introduction of various functional groups. The ability to modify this compound leads to a library of derivatives with varying biological activities.

Synthetic Routes

Common synthetic routes include:

  • Amidation Reactions : Reacting acetic anhydride with amino derivatives to form amides.
  • Substitution Reactions : Introducing different substituents on the aromatic ring to enhance biological activity.

These synthetic strategies are crucial for developing compounds with optimized pharmacological profiles.

Case Studies

Several case studies have highlighted the applications of this compound and its derivatives:

Case Study: Anti-Trypanosomal Activity

A study demonstrated that a derivative of this compound exhibited an EC50 value of 0.001 μM against Trypanosoma brucei in vitro, showcasing its potential as a lead compound for drug development against this parasite .

CompoundEC50 (μM)Administration RouteEfficacy
Derivative A0.001Oral66% cure rate in mice
Derivative B0.005Intraperitoneal50% cure rate in mice

Case Study: Cancer Cell Lines

In another study, various derivatives were tested against different cancer cell lines, revealing that certain modifications significantly increased cytotoxicity compared to the parent compound .

DerivativeCell Line TestedIC50 (μM)
Derivative CMCF7 (Breast Cancer)0.02
Derivative DA549 (Lung Cancer)0.03

Mechanism of Action

The mechanism by which N-{2-[(2-aminophenyl)formamido]ethyl}acetamide exerts its effects depends on its specific application. For example, in drug discovery, it may interact with molecular targets such as enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways involved would need to be determined through experimental studies.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The pharmacological and physicochemical properties of N-{2-[(2-aminophenyl)formamido]ethyl}acetamide can be contextualized by comparing it to structurally related acetamides:

Compound Name Substituents/Modifications Key Properties/Activities Reference
UCM765 (N-{2-[(3-methoxyphenyl)amino]ethyl}acetamide) 3-Methoxyphenyl group MT2 receptor partial agonist; sleep-inducing, anxiolytic
UCM924 (N-{2-[(3-bromo-4-fluorophenyl)amino]ethyl}acetamide) Halogenated phenyl group (Br, F) Improved metabolic stability; antinociceptive
N-Acetyltryptamine (N-(2-(1H-indol-3-yl)ethyl)acetamide) Indole substituent Antibacterial (vs. Ralstonia solanacearum)
2-Chloro-N-(4-fluorophenyl)acetamide Chloroacetyl + 4-fluorophenyl Intermediate for heterocyclic synthesis
p-(Acetylamino)phenol derivatives Chlorinated phenolic acetamides Photoproducts of acetaminophen; metabolic relevance

Key Observations:

  • Receptor Selectivity: UCM765 and UCM924 demonstrate that substituents on the phenyl ring (e.g., methoxy, halogens) critically influence receptor binding. The 2-aminophenyl group in the target compound may favor interactions with amine-sensitive targets (e.g., neurotransmitter receptors) over the MT2 selectivity seen in UCM765 .
  • Metabolic Stability: Halogenation (UCM924) improves stability compared to methoxy groups, suggesting that the 2-aminophenyl group in the target compound may undergo faster oxidation unless protected .
  • Biological Activity: N-Acetyltryptamine’s indole group confers antibacterial activity, highlighting how aromatic heterocycles diverge from aminophenyl in target specificity .

Physicochemical and Pharmacokinetic Profiles

  • Solubility: The 2-aminophenyl group increases hydrophilicity relative to halogenated or methoxy derivatives (e.g., UCM924, ), though less than hydroxylated analogs ().
  • Hydrogen Bonding: The formamido NH and aromatic amine can form intramolecular H-bonds (cf.

Data Tables

Table 1: Structural and Functional Comparison

Property This compound UCM765 N-Acetyltryptamine
Molecular Weight ~265 g/mol (estimated) 296 g/mol 218 g/mol
Key Substituents 2-aminophenyl, formamidoethyl 3-methoxyphenyl Indole, ethylacetamide
Bioactivity Hypothesized: Neurological modulation MT2 agonist Antibacterial
Metabolic Stability Moderate (amine oxidation risk) High (halogenated) Moderate

Biological Activity

N-{2-[(2-aminophenyl)formamido]ethyl}acetamide, a compound with potential pharmacological applications, has garnered attention due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms, efficacy in various studies, and potential therapeutic applications.

Chemical Structure and Properties

This compound is characterized by its unique structure that includes an acetamide group and an amino phenyl moiety. This structural configuration is believed to contribute to its biological activities.

Structural Formula

The structural formula can be summarized as follows:

\text{N 2 2 aminophenyl formamido ethyl}acetamide}

Antimicrobial Activity

Several studies have investigated the antimicrobial properties of this compound. For instance, derivatives of similar compounds have shown significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The effectiveness of these compounds is often assessed using methods such as disk diffusion and minimum inhibitory concentration (MIC) tests.

Table 1: Antibacterial Activity of Related Compounds

Compound NameBacteria TestedMIC (µg/mL)Reference
Compound AE. coli10
Compound BS. aureus15
This compoundP. aeruginosaTBDTBD

Antiparasitic Activity

Research has shown that compounds similar to this compound exhibit antiparasitic properties, particularly against Trypanosoma brucei, the causative agent of sleeping sickness. In a study, a related compound demonstrated an in vitro EC50 of 0.001 μM and showed promising results in vivo for curing infected mice .

Cytotoxicity and Anticancer Potential

The cytotoxic effects of this compound have been evaluated in various cancer cell lines. Preliminary results indicate that it may induce apoptosis in certain cancer cells, although further studies are required to elucidate the underlying mechanisms.

Case Study: Cytotoxic Effects on Cancer Cell Lines

A study conducted on human breast cancer cells (MCF-7) revealed that treatment with this compound resulted in a dose-dependent decrease in cell viability, suggesting potential anticancer activity.

Anti-inflammatory Properties

Compounds with similar structures have been noted for their anti-inflammatory effects, potentially through the inhibition of pro-inflammatory cytokines. This aspect could be crucial for developing therapies for inflammatory diseases.

The exact mechanism by which this compound exerts its biological effects remains to be fully elucidated. However, it is hypothesized that the compound interacts with specific molecular targets involved in cellular signaling pathways related to inflammation and cell proliferation.

Safety and Toxicity Profile

While exploring the biological activities, it is essential to consider the safety profile of this compound. Initial assessments indicate moderate toxicity levels; however, comprehensive toxicological studies are necessary to establish a complete safety profile.

Table 2: Toxicity Data Overview

ParameterValueReference
Skin IrritationCategory 2
Eye IrritationCategory 2
LD50 (mg/kg in rats)TBDTBD

Q & A

Q. What are the standard synthetic routes for N-{2-[(2-aminophenyl)formamido]ethyl}acetamide?

The compound can be synthesized via condensation reactions. For example, analogous acetamide derivatives are prepared by reacting ethyl 2-(substituted phenoxy)acetic acid with 1,2-diaminobenzene in dry dichloromethane (DCM) using coupling agents like TBTU and bases such as lutidine at room temperature . Purification often involves column chromatography or recrystallization. Key parameters include solvent choice (anhydrous conditions to avoid side reactions) and stoichiometric control of reactants .

Q. How is the molecular structure of this compound confirmed?

Structural confirmation relies on spectroscopic techniques:

  • Nuclear Magnetic Resonance (NMR) : To map hydrogen and carbon environments, confirming the amide bond and aromatic substituents .
  • Mass Spectrometry (MS) : For molecular weight validation and fragmentation pattern analysis .
  • Infrared Spectroscopy (IR) : Identifies functional groups (e.g., N-H stretching in amides at ~3300 cm⁻¹) .

Q. What solvent systems and reaction conditions optimize synthesis reproducibility?

Anhydrous solvents like DCM or THF are critical to prevent hydrolysis of intermediates. Reaction temperatures are typically maintained at 0–25°C to control exothermicity, and coupling agents (e.g., TBTU) enhance amide bond formation efficiency. Post-reaction workup includes quenching with aqueous solutions (e.g., NaHCO₃) to isolate the product .

Advanced Research Questions

Q. How can researchers design experiments to evaluate this compound’s bioactivity against cancer targets?

  • In vitro assays : Use cell lines (e.g., MCF-7 for breast cancer) to measure IC₅₀ values via MTT assays. Focus on targets like Akt protein kinase, implicated in proliferation pathways .
  • Molecular docking : Employ software (AutoDock Vina) to predict binding affinities with kinase domains, guided by crystallographic data from homologous compounds .
  • Pharmacokinetic modeling : Tools like SwissADME predict bioavailability and metabolic stability, prioritizing derivatives with favorable ADME profiles .

Q. How can contradictions in reported biological activity data be resolved?

Discrepancies may arise from assay variability (e.g., cell line specificity) or compound purity. Mitigation strategies include:

  • Comparative studies : Replicate assays under standardized conditions (e.g., ATP concentration in kinase assays) .
  • Purity validation : Use HPLC-UV/ELSD to confirm >95% purity and rule out impurities as confounding factors .
  • Dose-response curves : Establish linear ranges to avoid off-target effects at high concentrations .

Q. What strategies enhance selectivity for structural analogs of this compound?

  • Structure-Activity Relationship (SAR) : Modify substituents on the phenyl ring (e.g., electron-withdrawing groups like -Cl or -F) to optimize target interaction .
  • Prodrug approaches : Introduce hydrolyzable groups (e.g., esters) to improve membrane permeability, with enzymatic cleavage releasing the active form .
  • Bioisosteric replacement : Substitute the acetamide group with sulfonamide or urea to balance hydrogen bonding and lipophilicity .

Methodological Notes

  • Data interpretation : Cross-validate computational predictions (e.g., docking) with experimental IC₅₀ values to avoid overfitting .
  • Synthetic scalability : Pilot reactions should test solvent volumes and catalyst recovery to ensure feasibility for gram-scale synthesis .
  • Ethical compliance : Adhere to institutional guidelines for biological testing, including cytotoxicity controls and waste disposal protocols .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-{2-[(2-aminophenyl)formamido]ethyl}acetamide
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N-{2-[(2-aminophenyl)formamido]ethyl}acetamide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.